molecular formula C20H31NO2 B7437158 N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine

N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine

Cat. No.: B7437158
M. Wt: 317.5 g/mol
InChI Key: ASPGYIJIBIGJCZ-UHFFFAOYSA-N
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Description

N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine is a complex organic compound characterized by a spirocyclic structure. This compound features a spiro[5.5]undecane core with a dioxaspiro ring and an amine group attached to a phenylpentyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2/c1-3-7-18(8-4-1)9-5-2-6-13-21-19-10-14-23-20(17-19)11-15-22-16-12-20/h1,3-4,7-8,19,21H,2,5-6,9-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPGYIJIBIGJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1NCCCCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the cyclization of alkenyl hydroxyketones in the presence of N-phenylselenophthalimide and a Lewis acid to form the spiroacetal structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes within the structure to alcohols.

    Substitution: The phenylpentyl chain and the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine is unique due to its specific combination of functional groups and its spirocyclic structure. This uniqueness makes it valuable for various research applications and distinguishes it from other spirocyclic compounds.

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